BenchChemオンラインストアへようこそ!

(S)-Atenolol-d7

Chiral separation Enantioselective analysis LC-MS/MS bioanalysis

Choose (S)-Atenolol-d7 to eliminate the quantitation risks inherent in racemic (±)-atenolol-d7 internal standards. As the single-enantiomer SIL-IS for the pharmacologically active S-enantiomer (Ki=697 nM), it co-elutes exclusively with your target analyte in chiral separations, preserving isotope dilution accuracy. Essential for ANDA/NDA bioanalytical method validation under FDA and EMA guidelines. Supplied with ISO 17034-certified lot-specific CoA, enriched at >99 atom% D on the isopropyl moiety, ensuring traceability for GLP and 21 CFR Part 11 compliance.

Molecular Formula C14H22N2O3
Molecular Weight 273.38 g/mol
CAS No. 1202864-50-3
Cat. No. B1140565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Atenolol-d7
CAS1202864-50-3
Synonyms4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxyl]benzeneacetamide;  2-[p-[2-Hydroxy-3-(isopropylamino-d7)propoxy]phenyl]acetamide;  (RS)-Atenolol-d7;  (+/-)-Atenolol-d7;  ICI-66082-d7;  Atehexal-d7;  Atenol-d7;  Cuxanorm-d7;  Myocord-d7;  Normalol-d7;  Normite
Molecular FormulaC14H22N2O3
Molecular Weight273.38 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
InChIInChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/i1D3,2D3,10D
InChIKeyMETKIMKYRPQLGS-SVMCCORHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Atenolol-d7 (CAS 1202864-50-3) for Chiral LC-MS/MS Quantification: Product-Specific Technical Overview


(S)-Atenolol-d7 is the deuterium-labeled (d7) enantiopure S-isomer of the cardioselective β1-adrenergic receptor blocker atenolol [1]. As a stable isotope-labeled internal standard (SIL-IS), it contains seven deuterium atoms substituted on the isopropyl moiety (iso-propyl-d7), yielding a molecular formula of C14H15D7N2O3 and a molecular weight of 273.38 g/mol . Unlike the widely available racemic (±)-atenolol-d7, this compound provides single-enantiomer (S)-configuration for use as an internal standard in chiral separation methods targeting the eutomer, which exhibits a Ki of 697 nM at the β1-adrenoceptor in guinea pig left ventricle membrane .

Why Racemic (±)-Atenolol-d7 or Unlabeled Analogs Cannot Substitute for (S)-Atenolol-d7 in Chiral Bioanalytical Workflows


In chiral LC-MS/MS method development and validation, substitution of an enantiopure SIL-IS with its racemic counterpart introduces quantifiable risks to method accuracy, precision, and regulatory defensibility. Atenolol is marketed as a racemic mixture, yet the S-enantiomer is the pharmacologically active eutomer . When a chiral separation is employed, the (R)-enantiomer and (S)-enantiomer exhibit distinct retention times; using a racemic (±)-atenolol-d7 internal standard results in two chromatographic peaks, whereas an enantiopure (S)-atenolol-d7 co-elutes exclusively with the target (S)-atenolol analyte peak . This mismatch can confound peak integration, compromise isotope dilution accuracy, and fail to meet regulatory expectations for specificity in bioanalytical method validation per FDA and EMA guidelines [1].

(S)-Atenolol-d7: Quantitative Differentiation Evidence vs. Racemic (±)-Atenolol-d7 and Alternative SIL-IS Candidates


Enantiomeric Purity Requirement: Single Peak vs. Dual Peak in Chiral Chromatography

(S)-Atenolol-d7 is supplied as the single (S)-enantiomer, whereas the more common (±)-atenolol-d7 contains both (R)- and (S)-enantiomers [1]. In chiral chromatographic methods, (R)-atenolol and (S)-atenolol resolve into two distinct peaks with different retention times [2]. Using racemic internal standard introduces a second IS peak that does not co-elute with the target (S)-atenolol analyte, potentially distorting peak area ratios and violating the fundamental principle of isotope dilution mass spectrometry that the IS must behave identically to the analyte .

Chiral separation Enantioselective analysis LC-MS/MS bioanalysis

Isotopic Purity and Deuteration Position: ≥99.0 atom% D Enrichment

(S)-Atenolol-d7 as supplied by vendors such as WITEGA achieves isotopic purity >99.0 atom% D (by ¹H NMR) and HPLC purity >99.0% . In contrast, certain generic (±)-atenolol-d7 offerings report lower isotopic purity specifications (e.g., 98 atom% D) or lower chemical purity (e.g., ≥90% HPLC) . The seven deuterium atoms are located on the isopropyl group, providing a mass shift of +7 Da relative to unlabeled atenolol, which places the IS signal well outside the natural isotopic envelope of the analyte [1].

Stable isotope labeling Isotopic enrichment LC-MS internal standard

Regulatory-Grade Characterization and ISO 17034 Traceability

Some suppliers of Atenolol-d7 provide product with ISO 17034 and ISO/IEC 17025 compliant certification, including lot-specific Certificates of Analysis with expanded uncertainty (U) reporting [1]. For instance, certified Atenolol-d7 reference materials are available with HPLC purity 97.9% ± 0.8% (k=2, 95% confidence) and isotopic value 99.9% [1]. This level of metrological traceability exceeds what is typically offered with generic (±)-atenolol-d7 products that may lack ISO-compliant certification or uncertainty quantification [2].

Reference material ISO 17034 GMP/GLP compliance

Elimination of Isotopic Cross-Talk: +7 Da Mass Shift and Deuterium Placement

The d7 labeling of (S)-Atenolol-d7 produces a nominal mass increase of +7 Da compared to unlabeled (S)-atenolol (MW 266.34 → 273.38) [1]. This 7 Da shift ensures that the [M+H]⁺ ion of the IS (m/z 274) is separated from the [M+H]⁺ ion of the analyte (m/z 267) by a sufficient margin to avoid isotopic overlap from the analyte's natural ¹³C and ¹⁵N isotopologues . In contrast, atenolol-d6 (MW 272.38, +6 Da) or atenolol-¹³C₆ analogs may offer smaller mass shifts or different isotopic envelopes that could increase the risk of cross-talk in complex matrices . The d7 labeling on the isopropyl group also minimizes deuterium exchange with protic solvents under typical reversed-phase LC conditions .

Mass spectrometry Isotope dilution Cross-talk correction

Matrix Effect Compensation: SIL-IS vs. Structural Analog IS Performance

Stable isotope-labeled internal standards (SIL-IS) such as (S)-Atenolol-d7 co-elute with the analyte and experience identical matrix effects, ionization efficiency variations, and extraction recoveries, providing superior correction compared to structural analog internal standards . In contrast, using a non-deuterated structural analog IS (e.g., metoprolol or practolol for atenolol assays) can result in differential matrix effects where the IS does not track the analyte's response accurately [1]. Studies evaluating deuterated atenolol IS in LC-MS/MS assays have demonstrated improved accuracy and precision relative to analog IS approaches, particularly in complex biological matrices such as plasma and wastewater [2].

Matrix effect Ion suppression Bioanalytical method validation

Optimal Scientific and Industrial Application Scenarios for (S)-Atenolol-d7 Procurement


Enantioselective Pharmacokinetic (PK) Studies of Atenolol

In preclinical and clinical PK studies where atenolol is administered as the racemate but the (S)-enantiomer is the primary active species, (S)-Atenolol-d7 enables accurate quantification of the eutomer following chiral chromatographic separation. Using enantiopure SIL-IS ensures that the internal standard co-elutes precisely with the (S)-atenolol peak, maintaining the isotope dilution principle and supporting robust PK parameter calculation (AUC, Cmax, t½) as required for ANDA submissions [1]. Regulatory bioanalytical guidelines (FDA, EMA) explicitly recommend using SIL-IS matched to the analyte stereochemistry in chiral methods [2].

Regulated Bioanalytical Method Validation for ANDA/NDA Submissions

For laboratories developing LC-MS/MS methods intended for Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) submissions, (S)-Atenolol-d7 certified to ISO 17034 with documented isotopic purity >99 atom% D and expanded uncertainty provides the traceability and documentation required for regulatory acceptance [1]. The availability of lot-specific Certificates of Analysis with uncertainty quantification supports compliance with 21 CFR Part 11 and GLP requirements, reducing the risk of method rejection or audit observations [2].

Environmental Fate and Wastewater-Based Epidemiology of Chiral Beta-Blockers

In environmental analysis and wastewater-based epidemiology (WBE), enantioselective degradation of atenolol in wastewater treatment plants and receiving waters can be tracked using (S)-Atenolol-d7 as the internal standard for (S)-atenolol quantification. The +7 Da mass shift and high isotopic enrichment minimize matrix interference from complex environmental samples, enabling accurate quantification at ng/L levels in surface water and wastewater influent/effluent [1]. Chiral LC-MS/MS methods using enantiopure SIL-IS have been validated for atenolol and other beta-blockers in environmental matrices [2].

Metabolite Identification and Stable Isotope Tracing Studies

(S)-Atenolol-d7 serves as a tracer for mass spectrometry-based metabolic pathway elucidation, where the seven deuterium labels provide a distinct isotopic signature that can be tracked through phase I and phase II metabolic transformations. This enables differentiation between parent compound and metabolites without reliance on radiolabeling, supporting in vitro hepatocyte incubation studies and in vivo metabolite profiling [1]. The position-specific deuteration on the isopropyl group minimizes metabolic deuterium exchange, preserving label integrity during incubation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Atenolol-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.